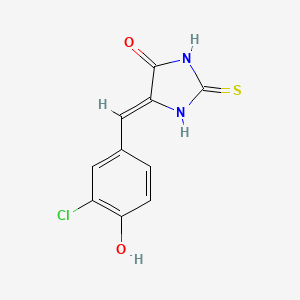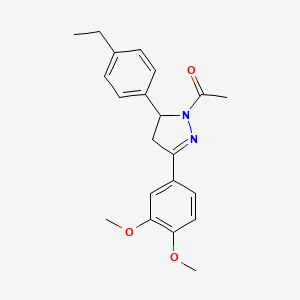![molecular formula C24H17N3O3 B11610800 N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11610800.png)
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds have garnered significant interest due to their diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes both imidazo[1,2-a]pyridine and chromene moieties, makes it a valuable subject of study in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction is carried out at elevated temperatures in neutral or weakly basic organic solvents .
Industrial Production Methods
Industrial production of this compound may involve multicomponent condensation reactions. For example, the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid has been reported as an effective method . This approach allows for the synthesis of a wide range of products while avoiding the complexities of multistage syntheses.
Análisis De Reacciones Químicas
Types of Reactions
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, antibacterial, and anticancer agent.
Mecanismo De Acción
The mechanism of action of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic with a similar structure.
Saridipem: Another compound with the imidazo[1,2-a]pyridine core.
Uniqueness
What sets N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide apart is its combination of the imidazo[1,2-a]pyridine and chromene structures
Propiedades
Fórmula molecular |
C24H17N3O3 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H17N3O3/c1-15-8-7-13-27-21(15)25-20(16-9-3-2-4-10-16)22(27)26-23(28)18-14-17-11-5-6-12-19(17)30-24(18)29/h2-14H,1H3,(H,26,28) |
Clave InChI |
FHWRWHCZTQLCLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-2-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11610717.png)
![1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11610718.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11610725.png)
![5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11610733.png)
![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11610740.png)
![Ethyl 4-{[4-(pyrrolidin-1-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11610753.png)
![6-imino-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610758.png)



![N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610784.png)


![6-ethyl 8-propan-2-yl (2E)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11610802.png)
